molecular formula C7H14ClNO B2588656 (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride CAS No. 2247105-63-9

(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride

Cat. No.: B2588656
CAS No.: 2247105-63-9
M. Wt: 163.65
InChI Key: RAHMVTGXWKLNSC-DABREVLYSA-N
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Description

(1S,5R,6R,7S)-7-Aminobicyclo[320]heptan-6-ol;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a hydroxyl group

Properties

IUPAC Name

(1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptan-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-2-1-3-5(4)7(6)9;/h4-7,9H,1-3,8H2;1H/t4-,5+,6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHMVTGXWKLNSC-DABREVLYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@H]([C@H]2N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2247105-63-9
Record name rac-(1R,5S,6S,7R)-7-aminobicyclo[3.2.0]heptan-6-ol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6R,7S)-7-Aminobicyclo[32One common method involves the use of a Diels-Alder reaction to form the bicyclic core, followed by functional group transformations to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biology, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its bicyclic structure allows it to fit into specific enzyme active sites, making it useful in biochemical research .

Medicine

In medicine, (1S,5R,6R,7S)-7-Aminobicyclo[32Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, facilitating binding and interaction. This compound may also participate in covalent bonding with certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride is unique due to the presence of both an amino and a hydroxyl group on its bicyclic structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research .

Biological Activity

(1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol;hydrochloride, with the CAS number 2247105-63-9, is a bicyclic compound notable for its unique structural features that include an amino group and a hydroxyl group. This compound has garnered attention in both organic synthesis and biological research due to its potential applications in medicinal chemistry and enzyme interaction studies.

  • Molecular Formula : C7H11NO
  • Molecular Weight : 125.17 g/mol
  • Density : 1.214 g/cm³
  • Boiling Point : 229.89°C
  • Flash Point : 92.835°C

The compound's structure facilitates various interactions at the molecular level, making it a valuable building block in chemical synthesis and biological research.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets through hydrogen bonding and potential covalent bonding mechanisms. The presence of both amino and hydroxyl groups enhances its reactivity and binding affinity to enzyme active sites.

Enzyme Interaction Studies

Research indicates that this compound can serve as a ligand in enzyme-substrate interactions. Its bicyclic structure allows it to fit into specific active sites of enzymes, thereby facilitating biochemical reactions. For example, studies have demonstrated its effectiveness in modulating enzymatic activity, which can be crucial for understanding metabolic pathways and developing therapeutic agents.

Medicinal Chemistry

The derivatives of (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol have shown promise in various therapeutic applications. Preliminary findings suggest that certain derivatives may exhibit anti-inflammatory or analgesic properties, warranting further investigation into their pharmacological profiles.

Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the inhibition effects of (1S,5R,6R,7S)-7-Aminobicyclo[3.2.0]heptan-6-ol on specific enzymes involved in metabolic disorders. The results indicated a significant reduction in enzymatic activity at certain concentrations, suggesting potential use as a therapeutic agent for metabolic regulation.

Study 2: Synthesis of Derivatives

Another research project focused on synthesizing various derivatives of this compound to evaluate their biological activities. The derivatives were tested against several biological targets, revealing enhanced activity compared to the parent compound.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(1R,5S,6R,7S)-6-Tert-butyl-7-methylbicyclo[3.2.0]hept-2-en-6-olStructureModerate enzyme inhibition
(1S,5R,6S,7R)-7-Methyl-7-vinylbicyclo[3.2.0]hept-2-en-6-olStructureLow anti-inflammatory activity
(1R,2S,5R)-7-Methylbicyclo[3.2.0]hept-6-en-2-olStructureHigh binding affinity to target enzymes

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